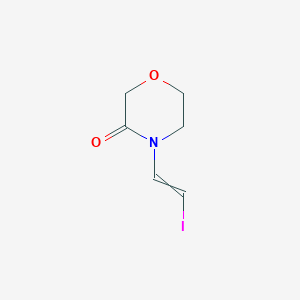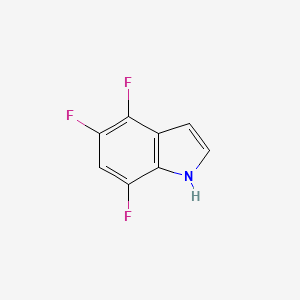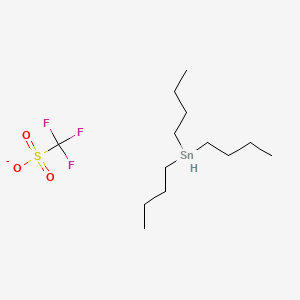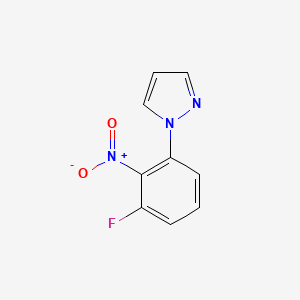
5-(3,4-Dimethoxyphenyl)hydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their significant biological activities, including anticonvulsant, antibacterial, and anti-inflammatory properties . The presence of the 3,4-dimethoxyphenyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K₂CO₃). The yields of the synthesized compounds are generally in the range of 70-74% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. continuous flow synthesis techniques have been explored for similar compounds, which could be adapted for large-scale production . These methods involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its anticonvulsant and anti-inflammatory effects.
Industry: Potential use in the development of UV-filters and other photoprotective agents.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione involves its interaction with various molecular targets. It has been shown to bind to voltage-gated sodium channels, which play a crucial role in its anticonvulsant activity . Additionally, its antibacterial properties are attributed to its ability to inhibit bacterial protein synthesis .
Comparison with Similar Compounds
Similar Compounds
5-(4-Ethylphenyl)imidazolidine-2,4-dione: Known for its antinociceptive effects.
5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione: Exhibits similar pharmacological properties.
5-Benzylideneimidazolidine-2,4-dione: Used as a UV-filter.
Uniqueness
5-(3,4-Dimethoxyphenyl)imidazolidine-2,4-dione stands out due to its dual pharmacological activities, including both anticonvulsant and antibacterial properties. Its unique structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
74038-69-0 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-16-7-4-3-6(5-8(7)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) |
InChI Key |
DAQRVONEYVCTSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)


![(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)
